Methyl 2-(2-chloroquinolin-5-yl)acetate

Descripción general

Descripción

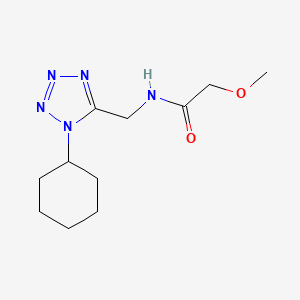

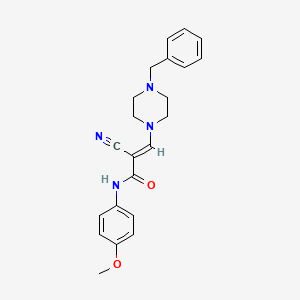

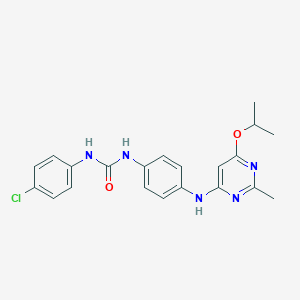

“Methyl 2-(2-chloroquinolin-5-yl)acetate” is a chemical compound with the molecular formula C12H10ClNO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported in the literature, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . More recently, biocatalysis has been used in the synthesis of chiral drug intermediates, including montelukast, an anti-asthma drug .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring substituted with a chloro group and an acetate group . The InChI code for this compound is 1S/C12H10ClNO2/c1-16-12(15)7-8-6-11(13)14-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 235.67 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 355.5±27.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Synthesis of Novel Quinoline Derivatives : A study focused on synthesizing novel 2-chloroquinolin-3-yl ester derivatives, evaluating their ABTS radical-scavenging activity, and antimicrobial activities. Among these, certain compounds demonstrated significant antimicrobial activity against various bacterial and fungal species (Tabassum et al., 2014).

Anticancer and Antimalarial Properties

- Antimalarial and Cytotoxic Agents : A novel series of derivatives synthesized showed potential antimalarial and anticancer activities, with one derivative standing out as particularly promising (Ramírez et al., 2020).

- Antibacterial, Toxicity, and Molecular Docking Anticancer Activity : The synthesis of N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline schiff bases was undertaken, showing promising antibacterial activity and potential as anticancer agents (PradeepP. et al., 2015).

Synthesis and Characterization

- Improved Synthesis of Derivatives : A method involving ultrasound irradiation was used for the synthesis of certain derivatives, offering advantages like higher yield and environmental friendliness (Tiwari et al., 2011).

- Synthesis of Benzo[b][1,8]naphthyridine‐3‐carboxylic Methyl Esters : This study highlights the synthesis of certain methyl esters using a reaction with methylamine, followed by a reaction with the Vilsmeier reagent (Nithyadevi & Rajendran, 2006).

Additional Studies

- Antibacterial and Anticancer Evaluation : Another research synthesized derivatives of 2-chloroquinoline-3-carbaldehyde, testing them for antibacterial and anticancer activity, with some showing high efficacy against specific strains and cancer cell lines (Salahuddin et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(2-chloroquinolin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12(15)7-8-3-2-4-10-9(8)5-6-11(13)14-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBPKLUZEUVGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC(=NC2=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2637571.png)

![Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2637580.png)

![4-Ethyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2637585.png)

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2637587.png)

![3-Fluoro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2637588.png)

![2-ethoxy-N-[5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2637589.png)